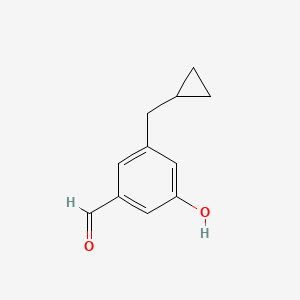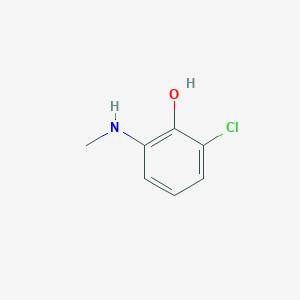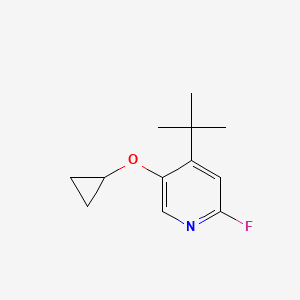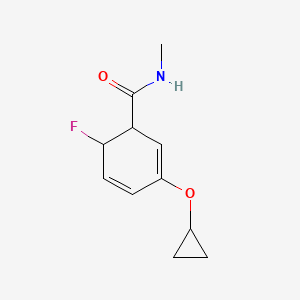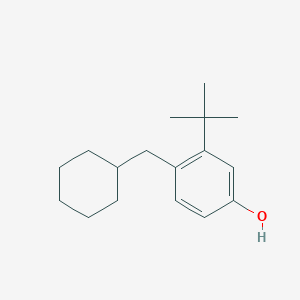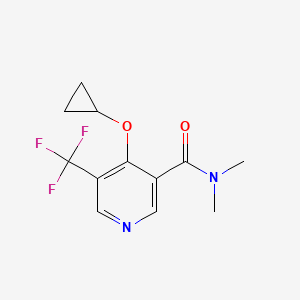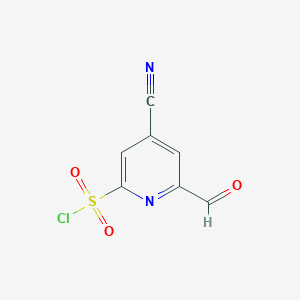
4-Cyano-6-formylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-6-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClN2O3S and a molecular weight of 230.63 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Cyano-6-formylpyridine-2-sulfonyl chloride typically involves the chlorination of the corresponding pyridine derivative. One method involves the oxidative chlorination of 3-cyanopyridine-2(1H)-thiones . The reaction conditions for this process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
4-Cyano-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction Reactions: The cyano and formyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: This compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
4-Cyano-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through chemical conjugation techniques.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyano-6-formylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The cyano and formyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar compounds to 4-Cyano-6-formylpyridine-2-sulfonyl chloride include other pyridine derivatives with cyano, formyl, and sulfonyl chloride groups. Examples include:
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in chemical synthesis.
Properties
Molecular Formula |
C7H3ClN2O3S |
|---|---|
Molecular Weight |
230.63 g/mol |
IUPAC Name |
4-cyano-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClN2O3S/c8-14(12,13)7-2-5(3-9)1-6(4-11)10-7/h1-2,4H |
InChI Key |
RNAREHVNKLUYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


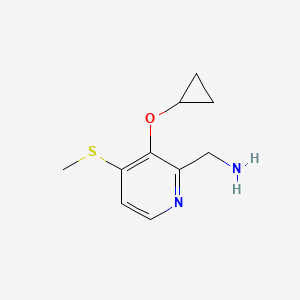
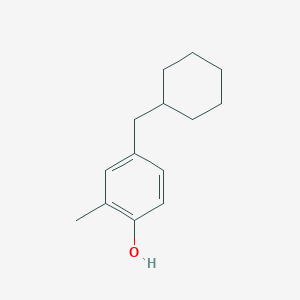

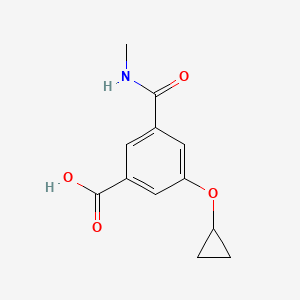
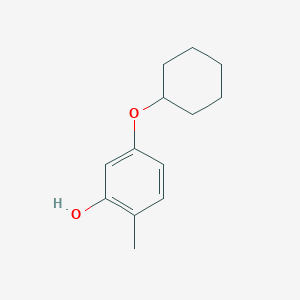
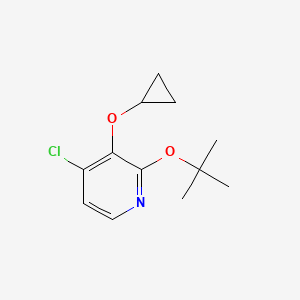
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
